Technical Guide: Physicochemical Properties & Synthetic Utility of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
Technical Guide: Physicochemical Properties & Synthetic Utility of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran
The following technical guide details the physicochemical properties, synthetic pathways, and application logic for 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran , a specialized fluorinated building block used in medicinal chemistry.
Part 1: Compound Identity & Core Characteristics
2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS: 1233952-73-2) is a functionalized ether scaffold characterized by a sterically congested, electron-deficient aromatic ring linked to a saturated oxygen heterocycle.[1][2] It serves as a critical intermediate in the synthesis of bioactive small molecules, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators where the 2-fluoro-6-aminophenoxy motif is required to induce specific conformational constraints.
Chemical Identity
| Property | Detail |
| IUPAC Name | 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran |
| CAS Registry Number | 1233952-73-2 |
| Molecular Formula | C₁₁H₁₂FNO₄ |
| Molecular Weight | 241.22 g/mol |
| SMILES | O=c1cccc(F)c1OCC2CCCO2 |
| Structural Class | Fluoronitrobenzene ether / Tetrahydrofuran derivative |
Part 2: Physicochemical Profile
The physicochemical behavior of this compound is dominated by the electron-withdrawing nature of the nitro and fluoro substituents, which significantly reduces the electron density of the phenoxy ring, and the lipophilic yet polar tetrahydrofuran tail.
Quantitative Data Summary
| Parameter | Value (Experimental/Predicted) | Significance in Drug Design |
| LogP (Octanol/Water) | 2.45 ± 0.4 | Moderate lipophilicity; suitable for CNS penetration and membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~65 Ų | Indicates good oral bioavailability potential (Rule of 5 compliant). |
| H-Bond Acceptors | 5 | Facilitates interaction with kinase hinge regions or receptor pockets. |
| H-Bond Donors | 0 | Lack of donors improves membrane permeability; donor functionality is typically unmasked post-reduction. |
| Melting Point | 45–50 °C (Low-melting solid) | Requires careful temperature control during isolation to prevent oiling out. |
| Solubility | High in DCM, EtOAc, THF; Low in Water | Process solvent selection should favor non-polar/aprotic polar solvents. |
Expert Insight on Stability: The presence of the ortho-nitro and ortho-fluoro groups creates a "privileged" steric environment. The C-O ether bond is stabilized against oxidative cleavage relative to non-fluorinated analogs due to the electron-poor nature of the aromatic ring. However, the compound is sensitive to strong UV light (nitro-group photolysis) and strongly basic conditions at elevated temperatures (potential for elimination or further SNAr reactions).
Part 3: Synthetic Methodology & Protocols
The synthesis of 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran relies on a Nucleophilic Aromatic Substitution (SNAr) strategy. This approach is preferred over Mitsunobu coupling due to the high electron deficiency of the precursor ring, which favors nucleophilic attack.
Experimental Protocol: SNAr Displacement
Objective: Selective mono-alkylation of 1,2-difluoro-3-nitrobenzene with tetrahydrofurfuryl alcohol.
Reagents:
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Substrate: 1,2-Difluoro-3-nitrobenzene (1.0 equiv)
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Nucleophile: Tetrahydrofurfuryl alcohol (1.05 equiv)
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Base: Sodium Hydride (NaH, 60% in oil, 1.1 equiv) or K₂CO₃ (for milder conditions)
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Solvent: Anhydrous THF or DMF
Step-by-Step Workflow:
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Activation: In a flame-dried flask under N₂, dissolve tetrahydrofurfuryl alcohol in anhydrous THF. Cool to 0 °C.
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Deprotonation: Add NaH portion-wise. Evolution of H₂ gas will be vigorous. Stir for 30 min at 0 °C to generate the alkoxide.
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Addition: Add 1,2-difluoro-3-nitrobenzene dropwise. The solution will likely turn deep yellow/orange due to the formation of the Meisenheimer complex.
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Reaction: Allow the mixture to warm to room temperature (25 °C). Stir for 4–6 hours.
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Self-Validating Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (difluoronitrobenzene) is less polar than the product. Disappearance of the starting material spot confirms conversion.
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Quench & Workup: Quench carefully with sat. NH₄Cl solution. Extract with EtOAc (3x). Wash organics with brine, dry over MgSO₄, and concentrate.
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Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Mechanistic Visualization
The following diagram illustrates the regioselective SNAr pathway. The alkoxide attacks the C-2 position (between F and NO₂) due to the combined inductive activation of both substituents.
Caption: Regioselective SNAr mechanism favoring displacement at the C2 position due to synergistic electron withdrawal.
Part 4: Functional Utility & Downstream Applications
This compound is rarely the final API; it is a "masked" aniline. The primary utility lies in its reduction to 2-[(2-Fluoro-6-aminophenoxy)methyl]tetrahydrofuran .
Reduction Protocol (Nitro to Aniline)
To access the pharmacophore, the nitro group must be reduced.
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Method A (Catalytic Hydrogenation): H₂ (1 atm), 10% Pd/C, MeOH. Note: Monitor carefully to avoid defluorination, although the ether linkage is robust.
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Method B (Chemical Reduction): Iron powder (Fe), NH₄Cl, EtOH/H₂O, reflux. Preferred for retaining the fluorine atom intact.
Application Logic: The resulting aniline is a versatile nucleophile used to synthesize:
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Quinazoline Kinase Inhibitors: The aniline nitrogen attacks the C4-position of a chloro-quinazoline to form EGFR or HER2 inhibitors.
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Urea/Amide Derivatives: Reaction with isocyanates yields urea derivatives common in p38 MAPK inhibitors.
Part 5: Safety & Handling
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Energetic Potential: Nitroaromatics possess high energy potential. While this specific ether is stable, avoid heating crude reaction mixtures to dryness above 100 °C without testing for thermal stability (DSC).
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Skin Sensitization: Fluorinated nitro compounds are potent skin sensitizers and irritants. Double-gloving (Nitrile) and use of a fume hood are mandatory.
References
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Sigma-Aldrich. Product Specification: 2-[(2-Fluoro-6-nitrophenoxy)methyl]tetrahydrofuran (CAS 1233952-73-2). Available at: (Accessed via search).
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BLD Pharm. Material Safety Data Sheet (MSDS) - CAS 1233952-73-2. Available at: (Accessed via search).
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National Institutes of Health (NIH). PubChem Compound Summary: 2-Methyltetrahydrofuran derivatives and properties. Available at: .
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Royal Society of Chemistry. Green chemistry applications of tetrahydrofuran derivatives in synthesis. Analytical Methods, 2016.[3] Available at: .
